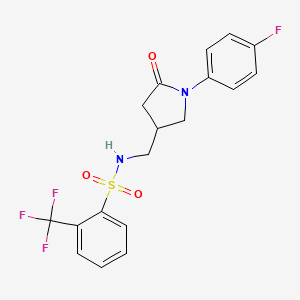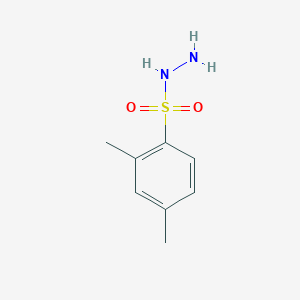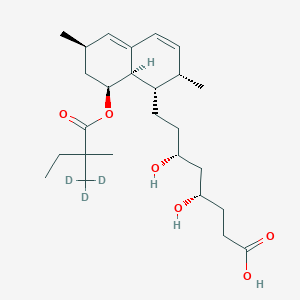![molecular formula C22H23ClN2OS B3010658 1-(4-chlorophenyl)-N-[2-(1H-indol-3-ylsulfanyl)ethyl]cyclopentane-1-carboxamide CAS No. 919711-78-7](/img/structure/B3010658.png)
1-(4-chlorophenyl)-N-[2-(1H-indol-3-ylsulfanyl)ethyl]cyclopentane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorophenyl)-N-[2-(1H-indol-3-ylsulfanyl)ethyl]cyclopentane-1-carboxamide, also known as CPI-17, is a small molecule inhibitor of protein kinase C (PKC) activity. PKC is a family of serine/threonine kinases that play critical roles in cellular signaling pathways, including cell growth, differentiation, and apoptosis. CPI-17 has been shown to modulate the activity of PKC isoforms, leading to a variety of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Allosteric Modulation of CB1 Receptor
1-(4-chlorophenyl)-N-[2-(1H-indol-3-ylsulfanyl)ethyl]cyclopentane-1-carboxamide and its related compounds have been studied for their role as allosteric modulators of the cannabinoid type 1 receptor (CB1). Studies have identified key structural requirements for allosteric modulation of CB1, including specific chain lengths and electron withdrawing groups, which significantly impact binding affinity and cooperativity (Khurana et al., 2014). These modulators, while enhancing orthosteric agonist binding, can antagonize agonist-induced G-protein coupling to the CB1 receptor (Qiao et al., 2016).
Anticonvulsant Properties
Certain derivatives of the compound have been evaluated for their anticonvulsant properties. The structural analysis of these compounds, which includes the examination of hydrogen bonding, plays a significant role in understanding their potential as anticonvulsant agents (Kubicki et al., 2000).
Potential Bio-Isostere for Carboxylic Acid
Research has also focused on evaluating cyclopentane-1,2-dione, a core component of the compound, as a potential bio-isostere for the carboxylic acid functional group. This evaluation includes assessing acidity, tautomerism, and hydrogen bonding, which are crucial for its application in drug design (Ballatore et al., 2014).
Antimicrobial Applications
Some derivatives have been synthesized and characterized for their potential antimicrobial activities. These studies involve evaluating the efficacy of these compounds against various bacterial and fungal strains, contributing to the development of new antimicrobial agents (Desai et al., 2007).
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-N-[2-(1H-indol-3-ylsulfanyl)ethyl]cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2OS/c23-17-9-7-16(8-10-17)22(11-3-4-12-22)21(26)24-13-14-27-20-15-25-19-6-2-1-5-18(19)20/h1-2,5-10,15,25H,3-4,11-14H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDJMKJARRPUQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCCSC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)quinoline](/img/structure/B3010577.png)
![methyl 2-[[2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3010580.png)
![2-methyl-2H,3H,3aH,4H,5H,6H-cyclopenta[c]pyrazol-3-one](/img/structure/B3010581.png)


![N-([2,3'-bifuran]-5-ylmethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B3010587.png)
![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B3010588.png)
![N-(3-chloro-4-fluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B3010589.png)
![N-(5-chloro-2-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B3010590.png)
![tert-butyl N-methyl-N-[(1r,4r)-4-(methanesulfonyloxy)cyclohexyl]carbamate, trans](/img/structure/B3010592.png)
![ethyl 3-{[(2Z)-3-carbamoyl-8-methoxy-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B3010594.png)


